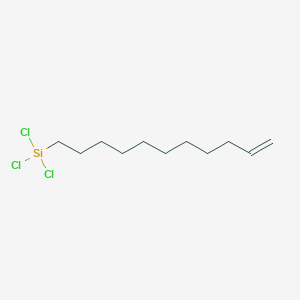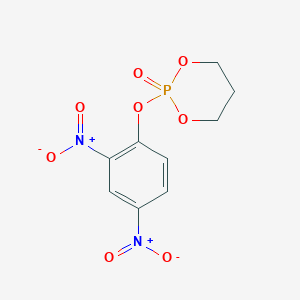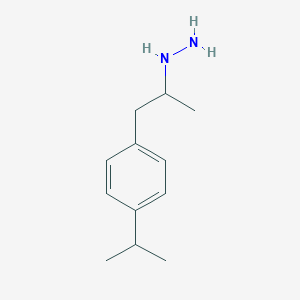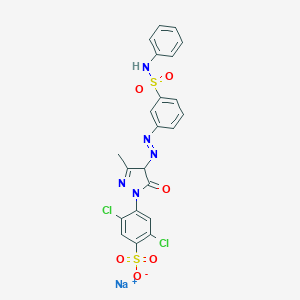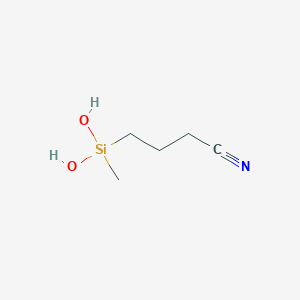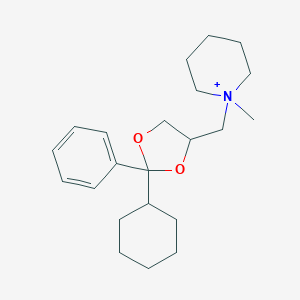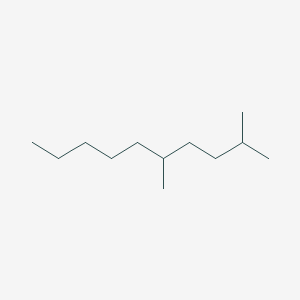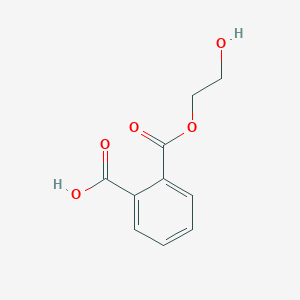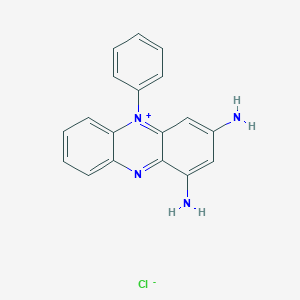
1,3-Diamino-5-phenylphenazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diamino-5-phenylphenazinium chloride, also known as MTT, is a yellow dye commonly used in scientific research as a colorimetric assay to measure cell viability and proliferation. This compound has gained popularity due to its ease of use, low cost, and reliable results.
Mécanisme D'action
1,3-Diamino-5-phenylphenazinium chloride is reduced by mitochondrial enzymes in living cells to formazan, which accumulates in the cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 1,3-Diamino-5-phenylphenazinium chloride to formazan is a complex process that involves several enzymes and metabolic pathways.
Effets Biochimiques Et Physiologiques
1,3-Diamino-5-phenylphenazinium chloride is a non-toxic compound that does not affect cell metabolism or function. It is readily taken up by living cells and converted to formazan, which accumulates in the cells. The accumulation of formazan in the cells can interfere with some assays, but this effect is generally minimal.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diamino-5-phenylphenazinium chloride is a reliable and low-cost assay that is widely used in scientific research. It is easy to perform and can be used to measure cell viability and proliferation in a wide range of cell types. However, 1,3-Diamino-5-phenylphenazinium chloride has some limitations, including its sensitivity to pH, temperature, and other environmental factors. It is also subject to interference from some compounds, such as phenols and thiol-containing compounds.
Orientations Futures
1. Development of new 1,3-Diamino-5-phenylphenazinium chloride-based assays for high-throughput screening of drug candidates.
2. Optimization of the 1,3-Diamino-5-phenylphenazinium chloride assay for use in 3D cell culture models.
3. Investigation of the mechanism of 1,3-Diamino-5-phenylphenazinium chloride reduction in living cells.
4. Comparison of 1,3-Diamino-5-phenylphenazinium chloride with other cell viability assays to evaluate their relative strengths and weaknesses.
5. Development of new 1,3-Diamino-5-phenylphenazinium chloride analogs with improved properties for use in scientific research.
Méthodes De Synthèse
1,3-Diamino-5-phenylphenazinium chloride is synthesized by the reaction of 5-phenyl-1,2-dihydrophenazin-3-one with hydrazine hydrate, followed by reaction with hydrochloric acid. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
1,3-Diamino-5-phenylphenazinium chloride is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. This assay works by converting 1,3-Diamino-5-phenylphenazinium chloride into formazan, which is a purple-colored product that can be quantified through spectrophotometry. This assay is commonly used in drug discovery, toxicology, and cancer research to evaluate the effects of various compounds on cell viability.
Propriétés
Numéro CAS |
19220-17-8 |
|---|---|
Nom du produit |
1,3-Diamino-5-phenylphenazinium chloride |
Formule moléculaire |
C18H15ClN4 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
5-phenylphenazin-5-ium-1,3-diamine;chloride |
InChI |
InChI=1S/C18H14N4.ClH/c19-12-10-14(20)18-17(11-12)22(13-6-2-1-3-7-13)16-9-5-4-8-15(16)21-18;/h1-11H,(H3,19,20);1H |
Clé InChI |
ROPQCOBYNJQQRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-] |
Autres numéros CAS |
19220-17-8 |
Synonymes |
pinakryptol green |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









